molecular formula C12H12N2O5 B12540210 1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid CAS No. 681464-20-0

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid

Katalognummer: B12540210
CAS-Nummer: 681464-20-0
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: NCDDBJLLVVGJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a nitro group at the 6th position and an oxo group at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be adapted to synthesize the tetrahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can enhance the sustainability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

681464-20-0

Molekularformel

C12H12N2O5

Molekulargewicht

264.23 g/mol

IUPAC-Name

3-(6-nitro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid

InChI

InChI=1S/C12H12N2O5/c15-11-3-1-7-6-10(14(18)19)8(2-4-12(16)17)5-9(7)13-11/h5-6H,1-4H2,(H,13,15)(H,16,17)

InChI-Schlüssel

NCDDBJLLVVGJOA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.